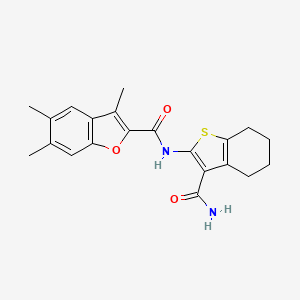

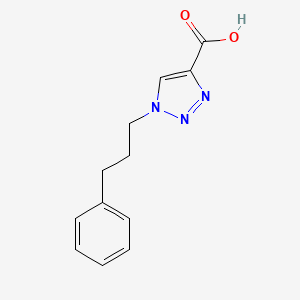

2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrrole and pyrrolidine derivatives is well-documented. For instance, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method could potentially be adapted for the synthesis of "2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone" by altering the starting materials and reaction conditions to incorporate the benzylthio and phenylsulfonyl functional groups.

Molecular Structure Analysis

Structural characterization techniques such as NMR, FT-IR, and single-crystal X-ray diffraction are commonly employed to elucidate the structure of compounds like the ones studied . Density functional theory (DFT) calculations can predict spectral and geometrical data, which can be correlated with experimental data to confirm molecular structures. Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations provide further insights into the intermolecular interactions and electron distribution within the molecule .

Chemical Reactions Analysis

The papers describe various chemical reactions involving pyrrole and pyrrolidine derivatives. For example, 1,3-dipolar addition reactions can yield pyrroline and pyrrolidine derivatives, which can undergo further transformations such as ring opening, loss of SO2, hydrogenation, and substitution reactions . These reactions could be relevant to the compound , particularly if it undergoes similar addition or substitution reactions.

Physical and Chemical Properties Analysis

The electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition . The physical and chemical properties of "this compound" could also be studied using similar electrochemical techniques to assess its potential as a corrosion inhibitor or in other applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone, due to its complex structure, plays a significant role in the synthesis of a variety of pyrrolidine derivatives, which are crucial for the development of pharmaceutical compounds and materials science. The compound is involved in stereospecific syntheses, where its utility in 1,3-dipolar cycloadditions has been demonstrated to produce enantiomerically pure pyrrolidines, showing the compound's relevance in the synthesis of spatially complex molecules with defined stereochemistry. These processes are essential for creating compounds with potential therapeutic applications, showcasing the molecule's importance in synthetic organic chemistry (Guillermo A Oliveira Udry, Evangelina Repetto, O. Varela, 2014).

Catalytic Applications and Material Synthesis

In the field of catalysis and material synthesis, derivatives of this compound have been utilized as intermediates in the development of novel catalytic systems and materials. This includes the synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety, highlighting the compound's versatility in contributing to the creation of materials with new properties and potential applications in catalysis and materials science (F. Abu-shanab, 2006).

Antimicrobial Activity

Moreover, the compound has been instrumental in the synthesis of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, where studies have shown that certain derivatives exhibit antimicrobial activities exceeding those of reference drugs. This indicates the potential of this compound derivatives in the development of new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).

Eigenschaften

IUPAC Name |

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-benzylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S2/c21-19(15-24-14-16-7-3-1-4-8-16)20-12-11-18(13-20)25(22,23)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHICFCTXVSSMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B3016873.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B3016877.png)

![7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3016880.png)

![Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B3016881.png)

![7-(3-chloro-4-methylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3016883.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016886.png)

![Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3016888.png)

![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3016892.png)